REACTION_CXSMILES
|
[CH2:1]([CH:9]1[CH2:14][N:13](S(C2C=CC(C)=CC=2)(=O)=O)[CH2:12][CH2:11][N:10]1S(C1C=CC(C)=CC=1)(=O)=O)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C1C2C(=CC=CC=2)C=CC=1>C1COCC1>[CH2:1]([CH:9]1[CH2:14][NH:13][CH2:12][CH2:11][NH:10]1)[CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1
|
Name
|
2-phenethyl-1,4-bis-(toluene-4-sulfonyl)-piperazine
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)C1N(CCN(C1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Na
|
Quantity
|
36.8 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
230.4 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stir at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a cooled
|
Type
|
DISTILLATION
|
Details
|
in fresh distilled THF(4 mL)
|
Type
|
CUSTOM
|
Details
|
Hydrolyze the reaction with brine (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with CH2Cl2 (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layers and dry over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:9]1[CH2:14][N:13](S(C2C=CC(C)=CC=2)(=O)=O)[CH2:12][CH2:11][N:10]1S(C1C=CC(C)=CC=1)(=O)=O)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C1C2C(=CC=CC=2)C=CC=1>C1COCC1>[CH2:1]([CH:9]1[CH2:14][NH:13][CH2:12][CH2:11][NH:10]1)[CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1
|
Name
|
2-phenethyl-1,4-bis-(toluene-4-sulfonyl)-piperazine
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)C1N(CCN(C1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Na
|
Quantity
|
36.8 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
230.4 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stir at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a cooled
|
Type
|
DISTILLATION
|
Details
|
in fresh distilled THF(4 mL)
|
Type
|
CUSTOM
|
Details
|
Hydrolyze the reaction with brine (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with CH2Cl2 (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layers and dry over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |